molecular formula C12H11NO2S B3282418 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 749920-39-6

2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B3282418
CAS No.: 749920-39-6
M. Wt: 233.29 g/mol
InChI Key: WIBUPYDOTYSKFW-SDQBBNPISA-N
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Description

2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a synthetic compound based on the 1,3-thiazolidin-4-one scaffold, a heterocyclic structure recognized for its significant potential in pharmaceutical and agrochemical research . This particular derivative features a 2-methylphenyl substituent, which may influence its physicochemical properties and biological interactions. The 1,3-thiazolidin-4-one core is a "magic scaffold" in medicinal chemistry, known for its wide spectrum of biological activities . Researchers have found that derivatives of this structure exhibit promising pharmacological properties, including antiproliferative , antibacterial , antitubercular , anti-inflammatory, and antiviral effects . The mechanism of action for these compounds varies, with some shown to function as enzyme inhibitors—such as beta-lactamase and xanthine oxidase—or as inducers of apoptosis and cell cycle arrest in tumor cell lines . This product is offered for Research Use Only (RUO) . It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-4-2-3-5-9(8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBUPYDOTYSKFW-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position 2) Key Structural Features Melting Point (°C) Reported Bioactivity References
This compound (Target Compound) 2-Methylphenyl, oxoethylidene Conjugated enone system, Z-configuration Not reported No literature data
3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl, thioxo Thione group at C2, planar ring system Not reported Comparative bioactivity studies*
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one 4-Methoxyphenyl, oxoethylidene Electron-donating methoxy group Not reported Antimicrobial screening candidate
2-[N-(6-Methoxybenzothiazolyl)amino]pyridine-3-[2-(2-chlorophenyl)]carboxamido-1,3-thiazolidin-4-one 2-Chlorophenyl, carboxamido Chlorine substituent, extended π-system 216–217 Moderate antimicrobial activity
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-Fluorophenyl, thiadiazole Fluorine and thiadiazole moieties Not reported Antifungal activity

*Positional isomerism (e.g., 2- vs.

Physicochemical Properties

  • Melting Points : Substituted aryl groups influence melting points; electron-withdrawing nitro groups (e.g., 6d , 227–229°C) raise melting points compared to methoxy derivatives (6g , 256–257°C) .
  • Synthetic Yields : Steric hindrance from ortho-substituents (e.g., 2-methylphenyl) may reduce yields (e.g., 45% for morpholinyl analogs ) compared to para-substituted derivatives (e.g., 67% for 4-hydroxyphenyl ).

Gaps and Research Opportunities

  • The target compound lacks reported biological data, unlike its thioxo analogs (e.g., 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one), which are studied for comparative bioactivity .
  • Computational studies (e.g., docking, QSAR) could predict its interaction with targets like fungal lanosterol demethylase or bacterial gyrase, leveraging structural insights from analogs .

Biological Activity

The compound 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS No. 749920-39-6) is a thiazolidinone derivative known for its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : (2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • Molecular Formula : C₁₂H₁₁N₁O₂S
  • Molecular Weight : 233.29 g/mol
  • Purity : ≥95%

The compound features a thiazolidinone ring structure, which is pivotal for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including this compound.

  • Bacterial Inhibition :
    • A study evaluated the compound against various bacterial strains using the microdilution method. Results indicated a broad spectrum of antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 26.3 to 378.5 μM. The most potent derivatives were noted to inhibit E. coli and Bacillus subtilis effectively .
CompoundMIC (μM)Bacterial Strain
126.3E. coli
252.6Bacillus subtilis
3378.5Klebsiella pneumoniae

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Fungal Inhibition :
    • Research highlighted that the compound exhibited significant antifungal activity against strains such as Candida albicans. The Minimum Fungicidal Concentration (MFC) was determined to be effective at concentrations comparable to established antifungals like ketoconazole .
CompoundMFC (μM)Fungal Strain
150Candida albicans
275Aspergillus niger

Anticancer Activity

Thiazolidinone derivatives are gaining attention in cancer research due to their cytotoxic properties:

  • Cytotoxicity Studies :
    • A study reported that compounds similar to this compound showed promising results against human leukemia cells, indicating potential as anticancer agents .

Study on Antimicrobial Efficacy

In a recent investigation published in the journal Bioorganic & Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and assessed their antimicrobial properties against resistant strains of bacteria and fungi. The compound demonstrated superior activity against multidrug-resistant strains compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the thiazolidinone core significantly enhanced biological activity. For instance, the introduction of electron-withdrawing groups improved antibacterial potency against E. coli. This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, and how can reaction yields be improved?

The synthesis of thiazolidinone derivatives typically involves condensation reactions between substituted amines and thioglycolic acid or its analogs. For example, in structurally similar compounds like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the reaction of 4-methylaniline with carbon disulfide and chloroacetic acid under reflux conditions yielded the target compound . Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (6–12 hours), and temperature (80–100°C). Yield optimization may require purification via recrystallization using methanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Standard characterization methods include:

  • Melting point analysis to compare with literature values.
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 2-methylphenyl group appear as a multiplet at δ 7.2–7.4 ppm .
  • Elemental analysis (C, H, N, S) to confirm empirical formula.

Q. What are the common biological screening assays for thiazolidinone derivatives, and how are they applied to this compound?

Thiazolidinones are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For instance:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Enzyme inhibition : Spectrophotometric assays targeting α-glucosidase or COX-2, measuring activity loss in the presence of the compound .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Q. What strategies are effective in reconciling conflicting spectroscopic and computational data for this compound?

Discrepancies between experimental (e.g., NMR chemical shifts) and computed (DFT) data often arise from solvent effects or approximations in density functionals. Mitigation strategies include:

  • Solvent modeling : Using PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent environments .
  • Dynamic effects : Molecular dynamics (MD) simulations to account for conformational flexibility.
  • Benchmarking : Comparing multiple functionals (B3LYP, M06-2X) to identify the most accurate method for thiazolidinone systems .

Q. How can structural analogs guide SAR studies for enhancing biological activity?

Structure-Activity Relationship (SAR) studies leverage analogs with substituent variations. For example:

  • Electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups improve pharmacokinetic properties (e.g., logP) but may reduce solubility .
  • Hybrid derivatives (e.g., cyclopropyl-thiazolidinone hybrids) show improved cytotoxicity via intercalation with DNA .

Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound’s solid-state structure?

  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···O, H···S contacts) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) assesses thermal stability linked to packing efficiency.
  • Powder XRD confirms phase purity and polymorphism .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiazolidinone Derivatives

ParameterValue (Example from )Significance
Space groupP2₁/cPacking symmetry
Bond length (C=O)1.22 ÅConfirms keto form
Bond angle (S–C–N)115.2°Ring strain analysis
Hydrogen bond (N–H···S)2.89 ÅStabilizes crystal lattice

Q. Table 2. Computational Methods for Conformational Analysis

MethodApplicationSoftware
DFT (B3LYP/6-311++G**)Optimizes geometry, calculates vibrational spectraGaussian 09
MD SimulationsModels solvent and temperature effectsGROMACS
Docking (AutoDock Vina)Predicts binding affinity to enzymesAutoDock Suite

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

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